molecular formula C13H11NO3 B3046650 3-Amino-5-(2-hydroxyphenyl)benzoic acid CAS No. 1261990-98-0

3-Amino-5-(2-hydroxyphenyl)benzoic acid

Cat. No.: B3046650
CAS No.: 1261990-98-0
M. Wt: 229.23
InChI Key: PNKROOMAIQEIAY-UHFFFAOYSA-N
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Description

Significance of Substituted Biaryl Systems in Advanced Chemical Science

Biaryl systems, which consist of two aromatic rings linked by a single carbon-carbon bond, are considered privileged subunits in chemical science. nih.govfiveable.me Their structural motif is fundamental to a vast array of compounds, including many natural products, pharmaceuticals, and advanced functional materials. nih.govfiveable.menumberanalytics.com The unique electronic and steric properties of biaryls are often essential for the biological activity of many therapeutic agents. fiveable.menumberanalytics.com

In the realm of medicinal chemistry, the biaryl architecture is at the core of numerous widely prescribed drugs, including antihypertensive and anticancer agents. nih.gov Bioactive synthetic compounds built upon an axially chiral biaryl framework are also emerging as a promising class of drug candidates. nih.gov Beyond pharmaceuticals, these scaffolds are foundational for the development of important chiral ligands and catalysts, such as BINOL and BINAP, which have broad applications in asymmetric catalysis. nih.gov The synthesis of these crucial structures has been significantly advanced by the development of cross-coupling reactions like the Suzuki-Miyaura and Ullmann couplings, which are pivotal tools in modern organic chemistry. fiveable.me

Overview of Benzoic Acid Derivatives in Molecular Design and Functionality

Benzoic acid and its derivatives represent a class of compounds extensively studied in life sciences, particularly in the context of pharmaceuticals. ontosight.ai The benzoic acid scaffold provides a versatile platform for molecular design, allowing for substitutions on the aromatic ring that can modulate a compound's physicochemical properties and biological activity. ontosight.airesearchgate.net

Researchers have synthesized and investigated a wide array of benzoic acid derivatives for various therapeutic applications. nih.govacs.org These compounds have shown potential as antimicrobial, anti-inflammatory, and antioxidant agents. ontosight.ai Furthermore, in silico and molecular docking studies have been employed to evaluate benzoic acid derivatives for potential antiviral activity, for instance, against the SARS-CoV-2 main protease. nih.gov The ability to rationally design and synthesize these derivatives makes them key building blocks in the development of new molecules with specific biological functions. researchgate.netnih.gov

Research Context of Aminohydroxyphenylbenzoic Acid Scaffolds

The specific compound, 3-Amino-5-(2-hydroxyphenyl)benzoic acid, also known by synonyms such as 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, has a defined and critical role in pharmaceutical synthesis. google.comchemicalbook.com Its primary application is as a key intermediate in the preparation of Eltrombopag, a thrombopoietin receptor agonist used in the treatment of certain medical conditions. google.com The synthesis of this specific biaryl compound has been the subject of various studies, with methods developed to ensure high yield and purity for pharmaceutical manufacturing. chemicalbook.comgoogle.com

While research on this compound itself is highly focused on its role as a manufacturing intermediate, the broader class of aminohydroxybenzoic acids has relevance in natural product chemistry. For instance, the simpler, related compound 3-amino-5-hydroxybenzoic acid has been identified as a natural aromatic amino acid involved in the biosynthesis of certain antibiotics. This highlights the utility of the aminohydroxyphenylbenzoic acid scaffold as a biologically relevant structural motif.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 376592-93-7
Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
IUPAC Name 3-(3-amino-2-hydroxyphenyl)benzoic acid
Melting Point 222 °C (decomposes)
Boiling Point (Predicted) 474.8 ± 45.0 °C
Density (Predicted) 1.364 g/cm³
Appearance Pale Yellow to Light Brown Solid
Solubility DMSO (Slightly), Methanol (Slightly, Heated)

This data is compiled from references chemicalbook.comnih.govindiamart.comtcichemicals.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-(2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKROOMAIQEIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688668
Record name 5-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-98-0
Record name 5-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Strategic Organic Synthesis and Chemical Transformation Pathways

Retrosynthetic Analysis for the 3-Amino-5-(2-hydroxyphenyl)benzoic acid Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the C-C single bond connecting the two aromatic rings. This bond is strategically formed via a cross-coupling reaction, a powerful tool in modern organic synthesis.

This leads to two key synthons: a substituted phenyl ring bearing the amino and hydroxyl groups, and a benzoic acid derivative. A common and effective strategy involves using a halogenated precursor for one ring and an organometallic (e.g., boronic acid) precursor for the other.

Furthermore, a functional group interconversion (FGI) is a key consideration for the amino group. Direct introduction of an amino group can be challenging and may interfere with the coupling reaction. Therefore, the amino group is often masked as a nitro group during the C-C bond formation. The nitro group is then reduced to the desired amine in a later synthetic step. This approach simplifies the synthesis and often leads to higher yields.

This retrosynthetic logic points to a convergent synthesis strategy, where the two key aromatic fragments are prepared separately and then joined in a crucial cross-coupling step, followed by final functional group manipulations. A plausible synthetic route begins with precursors like 2-bromo-6-nitrophenol (B84729) and 3-carboxyphenylboronic acid. google.com

Established and Emerging Methodologies for Biaryl Moiety Construction

The formation of the biaryl C-C bond is the cornerstone of the synthesis. Both well-established and novel methods are available for this critical transformation.

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for constructing C-C bonds, particularly in the synthesis of biaryl compounds. nobelprize.org These reactions are characterized by their mild conditions and high tolerance for a wide range of functional groups. nobelprize.org

The Suzuki-Miyaura coupling is a prominent example and is directly applicable to the synthesis of this compound. In a reported synthesis, the hydroxyl group of 2-bromo-6-nitrophenol is first protected, for instance with a benzyl (B1604629) group. google.com This protected intermediate is then coupled with 3-carboxyphenylboronic acid using a palladium catalyst. google.com The final step involves a deprotection/reduction sequence, where the benzyl protecting group is removed, and the nitro group is simultaneously reduced to an amine, often using hydrogen gas and a palladium on carbon (Pd/C) catalyst. google.com

Other notable palladium-catalyzed reactions for biaryl synthesis include:

Negishi Coupling: Utilizes organozinc reagents. nobelprize.org

Hiyama Coupling: Employs organosilicon compounds. organic-chemistry.org

Stille Coupling: Involves organotin reagents.

These methods provide chemists with a powerful toolkit to selectively and efficiently create the central biaryl linkage of the target molecule. researchgate.net

Emerging as a powerful alternative to traditional cross-coupling, decarboxylative coupling utilizes carboxylic acids as readily available, stable, and cost-effective aryl sources. researchgate.netacs.org This methodology avoids the need to pre-form organometallic reagents, and the primary byproduct is non-toxic carbon dioxide. nih.gov

In the context of biaryl synthesis, a palladium or copper-catalyzed decarboxylative cross-coupling can join a benzoic acid derivative with an aryl halide. acs.orgnih.gov While the canonical substrates are often electron-poor benzoic acids, research has focused on expanding the scope of this transformation. acs.org The reaction typically involves a bimetallic catalyst system and an oxidant. researchgate.net This approach represents a more atom-economical and potentially greener route for forming the biaryl scaffold. researchgate.net

For the synthesis of biaryl benzoic acids, the carboxylic acid group can act as an internal directing group, guiding a transition metal catalyst (commonly palladium) to activate a C-H bond at the ortho position. nih.gov This activated intermediate can then couple with another aromatic partner, such as an aryl halide or boronic acid, to form the biaryl linkage. nih.gov This approach has been successfully applied to various benzoic acid derivatives, demonstrating excellent regioselectivity. nih.gov While still an emerging field, C-H functionalization holds immense promise for streamlining the synthesis of molecules like this compound. researchgate.netacs.org

Regioselective Introduction and Interconversion of Amino and Hydroxyl Functionalities

The correct placement and chemical state of the amino and hydroxyl groups are critical for the molecule's ultimate utility.

As outlined in the retrosynthetic analysis, the most common and practical method for introducing the amino group onto the phenolic ring is through the reduction of a precursor nitro group. This two-step approach (nitration followed by reduction) allows for high regioselectivity. The nitro group acts as a stable placeholder during the often harsh conditions of C-C bond formation.

Once the biaryl core is constructed, the nitro group of the 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid intermediate is reduced to the primary amine. Several effective methods exist for this transformation, each with its own set of conditions and advantages.

Table 1: Comparison of Nitro Group Reduction Methodologies
MethodReagents & CatalystsSolventConditionsYieldReference
Catalytic HydrogenationH₂ (10 bar), Palladium on Carbon (Pd/C)Methanol, TriethylamineRoom Temperature, 21 hours86.7% chemicalbook.com
Chemical ReductionHydrazine (B178648) hydrate (B1144303), Ferric hydroxide (B78521), Silica gelEthanol, Water20-50°C, 3 hours96.9% chemicalbook.com

Catalytic hydrogenation is a clean method where the only byproduct is water, but it can sometimes require elevated pressures. chemicalbook.com Chemical reduction using reagents like hydrazine in the presence of a catalyst like ferric hydroxide is also highly efficient and can be performed at or near atmospheric pressure, offering an alternative when high-pressure equipment is not desirable. chemicalbook.com

Hydroxylation Methodologies

Direct hydroxylation of an aryl C-H bond represents a highly efficient strategy for installing the requisite hydroxyl group, particularly at the ortho-position of the phenyl substituent. Modern synthetic methods have moved beyond classical approaches to utilize transition-metal-catalyzed reactions that offer high regioselectivity.

One of the most effective strategies is chelation-assisted C-H hydroxylation. In this approach, a directing group on the substrate coordinates to a metal catalyst, positioning it to activate a specific C-H bond. For precursors resembling 3-amino-5-phenylbenzoic acid, the carboxylic acid group can itself act as a directing group. Palladium(II) catalysis has been successfully employed for the ortho-hydroxylation of benzoic acids. researchgate.netnih.gov These reactions often utilize strong oxidants, and recent advancements have enabled the use of greener oxidants like aqueous hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). researchgate.netnih.gov The use of specialized ligands, such as bifunctional carboxyl-pyridones, can facilitate these transformations at room temperature, preventing the formation of unreactive catalyst complexes and promoting the desired oxidation pathway. nih.gov

Iron-based catalysts offer another avenue for aromatic hydroxylation. Non-heme iron complexes can activate H₂O₂ to hydroxylate benzoic acid, yielding salicylic (B10762653) acid derivatives in a biomimetic fashion. researchgate.net The mechanism is thought to involve a highly reactive iron-oxo species that performs the C-H oxidation. researchgate.net The choice of ligand is critical in tuning the reactivity and selectivity of these iron catalysts. researchgate.net

Catalytic SystemDirecting GroupOxidantKey Features
Palladium(II) AcetateCarboxylic AcidAqueous H₂O₂Enabled by CarboxPyridone ligands; proceeds at room temperature. nih.gov
[RuCl₂(p-cymene)]₂ / PhotocatalystN-Pivaloyl AmidePhenyl iodine(III) bis(trifluoroacetate)Metallaphotocatalysis for ortho-hydroxylation of anilides under visible light. researchgate.net
Iron(II) ComplexCarboxylic AcidH₂O₂Biomimetic approach yielding salicylate (B1505791) derivatives under mild conditions. researchgate.net

Chemoselective Functional Group Manipulations

The presence of three distinct functional groups—amino, hydroxyl, and carboxylic acid—necessitates a high degree of chemoselectivity in any synthetic operation. Performing a reaction on one group without affecting the others is paramount.

A common strategy involves the use of protecting groups. For instance, the amino group can be protected as an acetyl or Boc-carbamate to prevent its oxidation or participation in undesired side reactions during transformations on other parts of themolecule. Similarly, the carboxylic acid can be converted to an ester to prevent it from interfering with base-sensitive reactions or acting as a directing group in C-H activation if another position is targeted.

In synthetic routes that build the molecule from precursors, chemoselective reduction is often a key step. For example, a common precursor features a nitro group as a masked form of the amine. The reduction of the nitro group to an amine must be performed selectively. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method that can reduce a nitro group without affecting a carboxylic acid or a phenolic hydroxyl group. google.comchemicalbook.com An alternative method involves the use of hydrazine hydrate in the presence of a catalyst like ferric hydroxide, which also selectively reduces the nitro functionality. chemicalbook.com

Combinatorial synthesis approaches further highlight the potential for chemoselective manipulation. By anchoring the 3-amino-5-hydroxybenzoic acid core to a solid-phase resin via its carboxylic acid, the amino and hydroxyl groups can be independently and variably substituted to create large chemical libraries. nih.gov

Diastereoselective and Enantioselective Synthetic Routes for Analogues

While this compound itself is achiral, the synthesis of its analogues, particularly those with constrained conformations, often requires the control of stereochemistry. Diastereoselective and enantioselective methods are employed to create specific stereoisomers of related compounds, such as cyclic or substituted aliphatic analogues.

One powerful approach is the synthesis of conformationally restricted analogues like 3-amino-5-arylcyclopentane-1-carboxylic acids. bohrium.comresearchgate.net A reported diastereoselective synthesis utilizes a Palladium-catalyzed [3+2] cycloaddition reaction. In this method, a cinnamate (B1238496) bearing a chiral auxiliary (such as an Evans oxazolidinone) reacts with an allene (B1206475) precursor. bohrium.comresearchgate.net The chiral auxiliary directs the formation of specific diastereomers of the cyclopentane (B165970) ring. Subsequent chemical manipulations, including oxidative cleavage, reduction, and conversion of a hydroxyl or azide (B81097) group to the amine, yield the final enantiopure amino acid analogue. bohrium.com

Another strategy for creating chiral analogues involves catalyst-free, three-component reactions. For example, a Mannich-type condensation of diazo compounds, boranes, and acyl imines can produce β-amino carbonyl compounds with high anti-diastereoselectivity. nih.gov By incorporating a chiral auxiliary, such as (-)-phenylmenthol, an asymmetric variant of the reaction can be achieved, providing a pathway to enantiomerically enriched intermediates that can be further elaborated into complex amino acid derivatives. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

For the coupling of substrates like 3-amino-5-bromobenzoic acid with an appropriate boronic acid, a careful selection of parameters is necessary. The presence of the free carboxylic acid can influence the reaction, sometimes requiring specific bases (e.g., NaHCO₃ instead of K₂CO₃) to achieve high yields. rsc.org The choice of palladium source (e.g., Pd(OAc)₂ or a pre-formed complex) and phosphine (B1218219) ligand (e.g., dppf) is also critical. researchgate.net Optimization studies often involve screening various combinations of these parameters to identify the ideal conditions. researchgate.net

The table below summarizes findings from an optimization study for a Suzuki-Miyaura coupling of an aryl bromide with 4-hydroxyphenylboronic acid, which is analogous to the synthesis of the target compound's core. researchgate.net

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ / dppfK₂CO₃Toluene/H₂O8035
2Pd(OAc)₂ / dppfK₂CO₃Dioxane/H₂O8050
3Pd(OAc)₂ / dppfK₂CO₃THF/H₂O6768
4Pd(OAc)₂ / dppfK₂CO₃THF/H₂O6785
5Pd(OAc)₂ / dppfCs₂CO₃THF/H₂O6775
Condition with optimized reactant concentration.

Modern approaches to yield enhancement include the use of flow chemistry combined with Bayesian optimization. nih.gov This high-throughput method allows for the rapid, parallel screening of multiple reaction parameters (e.g., temperature, flow rate, catalyst concentration). For the synthesis of related 2-amino-2′-hydroxy-biaryls, this approach successfully and rapidly identified optimal conditions, achieving yields up to 96% and demonstrating scalability to the gram level. nih.gov The use of a flow system can improve yields by enabling rapid mixing and quenching, which suppresses the formation of side products that may occur in slower batch reactions. nih.gov

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A thorough search of scientific literature and chemical databases has been conducted to gather spectroscopic and structural elucidation data for the compound this compound. The objective was to provide a detailed analysis based on advanced methodologies, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy, and Mass Spectrometry, following a specific and detailed outline.

Despite extensive efforts to locate experimental data from primary scientific sources, the specific ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), and mass spectrometry data for this compound could not be found in the available public literature.

Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's requested structure and content inclusions for this specific compound. The creation of such an article requires access to published experimental spectra and their corresponding interpretations, which are not currently available. Providing an analysis based on related but distinct compounds would be scientifically inaccurate and would not meet the specific requirements of the request.

Further research or de novo synthesis and characterization of this compound would be required to generate the necessary data to fulfill this request.

Iii. Advanced Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 3-Amino-5-(2-hydroxyphenyl)benzoic acid, the molecular formula is established as C₁₃H₁₁NO₃. HRMS analysis provides an experimental mass that corresponds closely to the theoretical exact mass calculated from the isotopic masses of its constituent atoms. This precise mass measurement is a critical first step in confirming the identity of the compound. nih.gov

ParameterValue
Molecular FormulaC₁₃H₁₁NO₃
Nominal Mass229 u
Average Molecular Weight229.23 g/mol
Monoisotopic (Exact) Mass229.07389321 Da

Fragmentation Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent molecular ion. The resulting fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure, confirming the connectivity of its functional groups. While specific experimental fragmentation data for this compound is not widely published, the expected fragmentation pathways can be predicted based on the known behavior of aromatic carboxylic acids, phenols, and anilines. libretexts.orgdocbrown.info

The presence of the carboxylic acid, hydroxyl, and amino groups, along with the biphenyl (B1667301) linkage, dictates the primary fragmentation routes. The ortho-relationship between the hydroxyl and amino groups on one of the phenyl rings can also lead to specific rearrangement reactions, a phenomenon known as the "ortho effect." nih.gov

Key predicted fragmentation pathways include:

Decarboxylation: Loss of the carboxyl group as CO₂ (a loss of 44 Da) is a common fragmentation for aromatic acids.

Loss of Water: Elimination of a water molecule (H₂O, a loss of 18 Da) can occur, potentially involving the carboxylic acid proton and the ortho-hydroxyl group.

Loss of CO: Following decarboxylation, the resulting ion may lose carbon monoxide (CO, a loss of 28 Da).

Acylium Ion Formation: Cleavage of the C-OH bond in the carboxylic acid group can lead to the formation of a stable acylium ion ([M-OH]⁺). docbrown.info

Proposed Fragment IonDescriptionPredicted m/z
[M]⁺•Molecular Ion229
[M-H₂O]⁺•Loss of water211
[M-CO₂]⁺•Loss of carbon dioxide (decarboxylation)185
[M-COOH]⁺Loss of carboxyl radical184

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The spectrum of this compound is expected to be influenced by the combined chromophores of the aminophenol and benzoic acid moieties. For comparison, a structurally simpler compound, 3-aminobenzoic acid, exhibits absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The extended conjugation provided by the 2-hydroxyphenyl substituent in the target molecule would likely result in a bathochromic (red) shift of these absorption bands to longer wavelengths.

Fluorescence spectroscopy provides insight into the molecule's emissive properties upon excitation. The presence of both a phenolic hydroxyl group (an electron donor) and a carboxylic acid group (an electron acceptor) suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. Furthermore, the ortho-amino and hydroxyl groups on the phenyl ring create a structural motif similar to that found in compounds known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In an ESIPT process, an excited-state molecule undergoes a rapid and reversible proton transfer, typically from a donor (hydroxyl group) to an acceptor (amino group), leading to a tautomeric species that is responsible for a large Stokes shift in the fluorescence emission. This would result in emission at a significantly longer wavelength than the absorption maximum. nih.gov

X-ray Diffraction Analysis for Solid-State Structural Characterization

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of this writing, a solved crystal structure for this compound is not available in publicly accessible crystallographic databases. However, were such an analysis to be performed, it would be expected to reveal extensive intermolecular hydrogen bonding. The carboxylic acid, amino, and hydroxyl groups are all capable of acting as both hydrogen bond donors and acceptors. A likely and common motif would be the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two separate molecules. Further hydrogen bonding involving the amino and hydroxyl functions would link these dimers into a more complex three-dimensional network, governing the compound's crystal packing and physical properties.

Iv. Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Amino-5-(2-hydroxyphenyl)benzoic acid, DFT calculations are instrumental in determining its fundamental chemical and physical properties.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid Derivative (Illustrative) This table presents typical data obtained from DFT calculations on a related molecule to illustrate the type of information generated.

ParameterBond/AtomsCalculated Value
Bond Lengths (Å) C-C (aromatic)1.38 - 1.41
C-COOH~1.49
C=O~1.22
C-OH~1.36
C-NH2~1.39
**Bond Angles (°) **C-C-C (aromatic)118 - 121
O=C-OH~122
Dihedral Angle (°) C-C-C=O~180 (for planarity)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org For this compound, FMO analysis can identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO is often localized on the electron-rich amino group and the hydroxyphenyl ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group and the benzene (B151609) ring. nih.govmaterialsciencejournal.org

Table 2: Illustrative Frontier Molecular Orbital Properties This table shows representative FMO data from DFT calculations on analogous aromatic compounds.

ParameterValue (eV)Implication
EHOMO -5.31Electron-donating ability
ELUMO -0.27Electron-accepting ability
Energy Gap (ΔE) 5.04Chemical Reactivity / Stability

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions and predict UV-Visible absorption spectra. materialsciencejournal.org This can determine the wavelengths of maximum absorption (λmax) and the corresponding molecular orbital transitions (e.g., π → π*). nih.gov

Furthermore, DFT can compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net This allows for precise assignment of vibrational modes to specific functional groups within this compound, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the amino group, and the C=O stretch of the carboxyl group.

DFT is a valuable tool for investigating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.net This involves locating the structures of reactants, transition states, intermediates, and products. By calculating the activation energy barriers, DFT can provide insights into the kinetics and feasibility of a proposed reaction pathway. researchgate.net For this compound, this could be applied to study mechanisms of its synthesis, degradation, or metabolic pathways, such as esterification, amidation, or decarboxylation.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT provides a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape of this compound in a simulated environment, such as in an aqueous solution. nih.gov

These simulations reveal how the molecule flexes, rotates, and interacts with its surroundings. For a molecule with multiple rotatable bonds, such as the bonds connecting the phenyl rings and the carboxylic acid group, MD can identify various low-energy conformers and the transitions between them. This information is critical for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. Analysis of the simulation trajectory can provide data on structural stability, flexibility (e.g., through root-mean-square deviation, RMSD), and the formation of intramolecular and intermolecular hydrogen bonds. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). researchgate.net This method is central to structure-based drug design. In these studies, this compound would be treated as a ligand, and its interactions with the active site of a specific protein target would be evaluated.

Docking algorithms generate numerous possible binding poses and use a scoring function to estimate the binding energy for each pose. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. The results of docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com This provides a rational basis for understanding the molecule's potential biological activity and for designing derivatives with improved potency and selectivity.

Table 3: Representative Molecular Docking Results for a Small Molecule Inhibitor This table illustrates the typical output of a molecular docking study, showing how a ligand interacts with a protein target.

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
Enzyme X -8.2Tyr123, Ser150, Arg210O of hydroxyl with Tyr123; NH of amino with Ser150
Receptor Y -7.5Val68, Leu99, Phe180O of carboxyl with Arg210

V. Structure Activity Relationship Sar Studies and Analog Design

Systematic Modification of the Benzoic Acid Moiety

The carboxylic acid group on the benzoic acid ring is a key feature of the molecule, often involved in crucial interactions with biological targets. Modifications to this group can significantly impact the compound's activity. One common strategy is the use of bioisosteric replacements, where the carboxylic acid is substituted with other acidic functional groups that mimic its size, shape, and electronic properties.

Studies on related biphenyl (B1667301) carboxylic acid derivatives have shown that replacing the carboxylic acid with a tetrazole or an acyl sulfonamide can sometimes enhance potency. For instance, in the context of angiotensin II receptor antagonists, the tetrazole moiety in losartan enhances potency tenfold compared to its carboxylic acid analogue. This is attributed to the tetrazole's ability to project its acidic proton or negative charge further from the aromatic ring, potentially leading to more favorable interactions with the target receptor

Vi. Biological Activity Profiling and Molecular Mechanistic Investigations

Enzyme Inhibition Studies

The structural motifs present in aminobenzoic acid derivatives make them suitable candidates for interacting with the active sites of various enzymes, leading to the modulation of their catalytic activity.

Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly expressed in many types of tumors and is linked to tumor progression and metastasis. drugbank.comnih.gov Its limited expression in normal tissues makes it an attractive target for the development of selective anticancer agents. nih.gov The primary class of CA inhibitors is the sulfonamides, with several compounds used clinically for various conditions. plos.org

Research into CA IX inhibitors has identified that the inhibition profile for this isoform can be distinct from other CAs, such as the cytosolic CA I and II and the transmembrane CA IV. drugbank.com This suggests the potential for designing CA IX-selective inhibitors. Studies on halogenated sulfanilamide (B372717) and aminobenzolamide derivatives have revealed potent CA IX inhibitors with inhibition constants (Kᵢ) in the nanomolar range. drugbank.com For instance, 3-fluoro-5-chloro-4-aminobenzenesulfonamide demonstrated significant inhibitory activity. drugbank.com While sulfonamides are the most studied class, other chemotypes, including carboxylates, have been investigated to achieve better isoform selectivity by interacting with non-conserved amino acid residues at the entrance of the active site. nih.gov Although aminobenzoic acid derivatives have been explored as scaffolds for enzyme inhibitors, specific inhibitory data for 3-Amino-5-(2-hydroxyphenyl)benzoic acid against CA IX is not extensively documented in the current literature.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govfrontiersin.org The search for small-molecule PTP1B inhibitors has led to the exploration of various chemical scaffolds that can interact with the enzyme's active site.

One class of compounds that has shown promise is the oxalylarylaminobenzoic acids. nih.govnih.gov Through NMR-based screening and structure-based design, researchers identified 2,3-dimethylphenyloxalylaminobenzoic acid as a reversible and competitive inhibitor of PTPases. nih.gov Further optimization of this scaffold led to potent and selective PTP1B inhibitors that occupy both the catalytic site and a secondary, non-catalytic phosphotyrosine binding site. nih.gov

Additionally, derivatives of 3-acetamido-4-methyl benzoic acid have been designed and synthesized as PTP1B inhibitors. Among these, certain compounds displayed significant inhibitory activity, with IC₅₀ values in the low micromolar range (e.g., 8.2 µM and 8.3 µM for specific derivatives). researchgate.net These findings suggest that the aminobenzoic acid framework is a viable starting point for developing PTP1B inhibitors. However, specific inhibitory data for this compound against PTP1B remains to be reported.

The human immunodeficiency virus type 1 (HIV-1) relies on key enzymes, including integrase (IN) and reverse transcriptase (RT), for its replication cycle. These enzymes are validated targets for antiretroviral therapy. nih.govnih.gov HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for establishing a productive infection. nih.gov Reverse transcriptase is responsible for converting the viral RNA genome into double-stranded DNA. mdpi.com

While a wide array of chemical compounds have been investigated as inhibitors of these enzymes, specific data on the activity of this compound is limited in the available literature. Research has shown that certain uracil (B121893) derivatives, such as 1-arylmethyl and 1-cyanomethyl-3-(3,5-dimethylbenzyl)uracil, exhibit anti-HIV-1 activity, which is thought to involve interactions with amino acid residues of the reverse transcriptase. nih.gov Similarly, phenylalanine derivatives have been designed as inhibitors of the HIV-1 capsid (CA) protein, which plays multiple roles in the viral lifecycle. nih.govscilit.com These studies highlight the diverse scaffolds that can confer anti-HIV activity, though direct evidence for aminobenzoic acid derivatives in this context is not well-established.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the cholinergic system, and their inhibition is a primary strategy for managing Alzheimer's disease. researchgate.netnih.gov Various derivatives of aminobenzoic acid have been synthesized and evaluated for their potential as cholinesterase inhibitors. researchgate.netnih.gov

Studies on a series of 2-, 3-, and 4-aminobenzoic acid derivatives revealed potent inhibitory activities. For example, one 4-aminobenzoic acid derivative (compound 5b in a study) showed the highest inhibition against AChE with an IC₅₀ value of 1.66 ± 0.03 µM. researchgate.net In the same study, a 2-aminobenzoic acid derivative (compound 2c) was the most potent inhibitor of BChE, with an IC₅₀ of 2.67 ± 0.05 µM. researchgate.net Research on para-aminobenzoic acid (PABA) derivatives has also yielded compounds with significant AChE inhibitory activity. nih.govmdpi.com For instance, 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid demonstrated an IC₅₀ value of 7.49 ± 0.16 µM against AChE. mdpi.com These findings underscore the potential of the aminobenzoic acid scaffold in designing effective cholinesterase inhibitors.

Compound ClassSpecific DerivativeTarget EnzymeIC₅₀ (µM)Reference
4-Aminobenzoic Acid DerivativeCompound 5bAChE1.66 ± 0.03 researchgate.net
2-Aminobenzoic Acid DerivativeCompound 2cBChE2.67 ± 0.05 researchgate.net
p-Aminobenzoic Acid Derivative4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidAChE7.49 ± 0.16 mdpi.com
Aminobenzoic Acid DerivativeBenzylaminobenzoic acidBChE2.67 ± 0.05 mdpi.com
Benzohydrazide Derivative4-amino-3-bromo-5-fluorobenzohydrazideAChE0.59 mdpi.com
Benzohydrazide Derivative4-amino-3-bromo-5-fluorobenzohydrazideBChE0.15 mdpi.com

To understand the molecular basis of enzyme inhibition by aminobenzoic acid derivatives, computational studies such as molecular docking have been employed. researchgate.netufms.br These studies provide insights into the binding modes and key interactions between the inhibitors and the amino acid residues within the enzyme's active site.

In the context of cholinesterase inhibition, molecular docking of p-aminobenzoic acid derivatives has revealed important interactions within the active site of AChE. ufms.brufms.br For a potent inhibitor, docking studies showed π-π interactions with residues like Tyr337 and Trp86 in the anionic binding site. nih.gov The carboxylic group of an aminobenzoic acid derivative was found to form hydrogen bonds with Asp74 and Tyr341 in the peripheral binding site. nih.gov For one of the most potent inhibitors of AChE, a 4-aminobenzoic acid derivative, molecular docking revealed a binding energy of -9.54 kcal/mol. researchgate.net Similarly, for a potent BChE inhibitor from the 2-aminobenzoic acid series, the calculated binding energy was -5.53 kcal/mol. researchgate.net These computational findings help to rationalize the observed inhibitory activities and guide the design of new, more potent inhibitors. nih.govufms.br

Viii. Future Research Directions and Prospects in Chemical Biology

Rational Design of Next-Generation Analogues

The rational design of analogues of 3-Amino-5-(2-hydroxyphenyl)benzoic acid is a pivotal step towards optimizing its biological activity and drug-like properties. This approach relies on understanding the structure-activity relationships (SAR) to guide the synthesis of more potent and selective compounds. Biphenyl (B1667301) derivatives are known to be versatile scaffolds in drug discovery, with numerous pharmacologically active compounds being developed. researchgate.net

Future design strategies could focus on several key modifications:

Substitution on the Phenyl Rings: Introducing various functional groups (e.g., halogens, alkyls, alkoxys) on either of the two phenyl rings can modulate the compound's electronic and steric properties, potentially enhancing target binding and influencing pharmacokinetic profiles.

Modification of the Carboxylic Acid Group: The carboxylic acid is crucial for the biochemistry and drug design of many compounds, enhancing hydrophilicity and polarity which affects bioavailability. ajgreenchem.com Esterification or amidation of this group can alter solubility, cell permeability, and metabolic stability.

Alterations to the Amino and Hydroxyl Groups: Acylation or alkylation of the amino and hydroxyl groups can provide insights into their roles in target interaction and can be used to fine-tune the molecule's properties.

Computational modeling and molecular docking studies will be instrumental in predicting the binding affinities of designed analogues to specific biological targets, thereby prioritizing the synthesis of the most promising candidates. researchgate.net An example of a rational design approach for generating next-generation analogues is presented in Table 1.

Modification Strategy Rationale Example Analogue Scaffold Potential Impact
Phenyl Ring SubstitutionModulate electronics and sterics for improved target fit.3-Amino-5-(4-chloro-2-hydroxyphenyl)benzoic acidEnhanced binding affinity and selectivity.
Carboxylic Acid BioisosteresImprove metabolic stability and cell permeability.3-Amino-5-(2-hydroxyphenyl)phenyl)tetrazoleIncreased in vivo half-life.
Amino Group AcylationProbe the role of the amino group in hydrogen bonding.3-Acetamido-5-(2-hydroxyphenyl)benzoic acidAltered target interaction profile.
Hydroxyl Group EtherificationIncrease lipophilicity and oral absorption.3-Amino-5-(2-methoxyphenyl)benzoic acidImproved pharmacokinetic properties.

Multitargeting Approaches and Polypharmacology Considerations

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases. The biphenyl carboxylic acid scaffold is present in a wide range of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects, suggesting its potential for multitargeting. ajgreenchem.comarabjchem.org

Future research should explore the possibility that derivatives of this compound could be designed as multitarget agents. For instance, by strategically combining structural features known to interact with different target classes, it may be possible to develop a single compound that, for example, inhibits both an enzyme and a receptor involved in a particular disease pathway. The diverse biological activities of related aminobenzoic acid analogs further support the potential for developing compounds with broad therapeutic applications. mdpi.com

Potential multitargeting strategies could include:

Kinase and GPCR Inhibition: Designing analogues that can simultaneously modulate the activity of a protein kinase and a G-protein coupled receptor involved in a cancer signaling pathway.

Enzyme and Ion Channel Modulation: Creating derivatives that inhibit a key metabolic enzyme while also blocking an ion channel implicated in neurological disorders.

Integration with Advanced Screening Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of compounds against specific biological targets. ctppc.org Integrating the synthesis of a diverse library of this compound derivatives with HTS technologies will be crucial for identifying novel biological activities.

Future efforts should focus on:

Combinatorial Chemistry: Utilizing combinatorial approaches to generate a large and diverse library of analogues.

Phenotypic Screening: Employing cell-based phenotypic screens to identify compounds that produce a desired biological effect without a priori knowledge of the specific target. ewadirect.com

Miniaturization and Automation: Adopting miniaturized and automated screening platforms to reduce costs and increase the number of compounds that can be tested. nih.gov

The use of HTS can help to rapidly identify "hits" from a library of derivatives, which can then be further optimized through rational design. ctppc.org

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native biological context. Derivatives of this compound could be developed into valuable chemical probes. This would involve modifying the parent compound to incorporate a reporter tag (e.g., a fluorescent group or a biotin (B1667282) moiety) or a reactive group for covalent labeling of the target protein.

The development of such probes would enable:

Target Identification and Validation: Identifying the specific cellular targets of bioactive analogues.

Imaging of Biological Processes: Visualizing the localization and dynamics of target proteins within living cells.

Mechanism of Action Studies: Elucidating the molecular mechanisms by which these compounds exert their biological effects.

The synthesis of fluorescent probes based on novel scaffolds is a growing area of research that could be applied to this compound family. biorxiv.org

Exploration of Novel Mechanistic Paradigms

Beyond conventional drug action, future research should investigate unconventional mechanisms through which derivatives of this compound might act. This includes exploring their potential to modulate protein-protein interactions, disrupt allosteric regulatory sites, or influence epigenetic processes.

For example, studies on biphenylcarboxylic acid analogs have shown a relationship between their conformation and their effects on glyceride synthesis, suggesting that subtle structural changes can lead to distinct biological outcomes through non-obvious mechanisms. nih.gov The exploration of novel therapeutic targets is a continuous effort in drug discovery, and this class of compounds provides a new scaffold for such investigations. nih.gov The discovery of benzoic acid derivatives as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP) highlights the potential for this chemical class to engage novel and challenging drug targets. nih.gov

Green Chemistry Approaches to Synthesis and Derivatization

Adopting green chemistry principles in the synthesis and derivatization of this compound and its analogues is essential for environmental sustainability. Future research in this area should focus on developing synthetic methods that are more efficient, use less hazardous materials, and generate minimal waste.

Key green chemistry strategies include:

Catalytic Methods: Employing highly efficient and recyclable catalysts, such as palladium-based catalysts for Suzuki-Miyaura cross-coupling reactions to construct the biphenyl core. lookchem.comresearchgate.net

One-Pot Reactions: Designing multistep synthetic sequences that can be carried out in a single reaction vessel, which simplifies procedures and reduces solvent waste. sioc-journal.cn

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or bio-based solvents. researchgate.net

Efficient Derivatization: Developing derivatization techniques, such as those using ethyl chloroformate, that are rapid and can be performed in aqueous media. mdpi.com

An overview of potential green chemistry applications is provided in Table 2.

Green Chemistry Principle Application to Synthesis/Derivatization Potential Benefit
CatalysisUse of water-soluble fullerene-supported PdCl2 for Suzuki coupling. researchgate.netHigh yields at room temperature in water, catalyst recyclability.
Atom EconomyOne-pot synthesis of halogenated aminobenzamides. sioc-journal.cnHigher overall yield, reduced purification steps.
Safer SolventsPerforming reactions in aqueous media. mdpi.comReduced environmental pollution and health hazards.
Energy EfficiencyReactions conducted at room or moderate temperatures. researchgate.netLower energy consumption and reduced costs.

Q & A

Q. What are the standard synthetic routes for 3-Amino-5-(2-hydroxyphenyl)benzoic acid?

The compound can be synthesized via acid-catalyzed condensation reactions. A two-step process involves reacting substituted benzaldehydes with aminobenzoic acid derivatives under acidic conditions (e.g., sulfuric acid or methanesulfonic acid). Purification typically involves pH-dependent precipitation: adjusting the reaction mixture to alkaline conditions (pH 10–14) followed by acidification (pH 3–5) to isolate the product. Thin-layer chromatography (TLC) is used to monitor purity .

Reaction Conditions Purification Steps
Acidic medium (H₂SO₄, HCl, CH₃SO₃H)Alkalinization (NaOH/KOH) → Acidification (acetic acid/HCl)
45–60°C, 2–6 hoursTLC analysis for byproduct detection

Q. Which analytical techniques are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are critical for structural confirmation. High-performance liquid chromatography (HPLC) ensures purity (>97%), while infrared (IR) spectroscopy identifies functional groups like hydroxyl and amino moieties. For regulatory compliance, cross-validation against pharmacopeial standards (USP/EP) is advised .

Technique Application
¹H/¹³C NMRConfirms aromatic substitution patterns
LC-MSValidates molecular weight and purity
HPLCQuantifies impurities (<3%)

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts?

Yield optimization requires precise stoichiometric control of reactants and catalysts. For example, palladium complexes (e.g., PdCl₂) enhance regioselectivity in coupling reactions. Byproducts like triphenylmethane derivatives (common in benzaldehyde-aniline condensations) are minimized using urea as a scavenger in acidic media. Reaction monitoring via TLC or in-situ IR spectroscopy helps terminate reactions at optimal conversion points .

Q. How should contradictions in spectral data (e.g., NMR shifts) be resolved?

Discrepancies in NMR data may arise from tautomerism or solvent effects. Cross-validate using:

  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups.
  • 2D-COSY/HMBC : Resolves coupling patterns and long-range correlations.
  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism). LC-MS fragmentation patterns further confirm structural assignments .

Q. What are the applications of this compound in material science?

Functionalized derivatives exhibit potential in:

  • Metal ion adsorption : Carboxylate and hydroxyl groups enhance binding to transition metals (e.g., Co²⁺, Pd²⁺) for wastewater treatment .
  • Catalysis : Palladium complexes of similar benzoic acid derivatives catalyze styrene methoxycarbonylation, suggesting utility in polymer synthesis .

Q. Can this compound serve as a biomarker in biological systems?

Hydroxylated derivatives, such as 5-amino-2,3-dihydroxybenzoic acid, are explored as hydroxyl radical biomarkers. Metabolic derivatization (e.g., methylation) followed by LC-MS/MS analysis enables detection in biological matrices. Stability studies under physiological pH (7.4) and temperature (37°C) are critical for validating in vivo applicability .

Methodological Notes

  • Storage : Store the free acid at room temperature (dark, dry conditions) or under inert gas if air-sensitive. Hydrochloride salts may require refrigeration (<15°C) .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Follow GHS hazard codes (e.g., S36/37/39) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.